(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 41564-65-2
VCID: VC8467546
InChI: InChI=1S/C17H16O2/c1-13-3-5-14(6-4-13)7-12-17(18)15-8-10-16(19-2)11-9-15/h3-12H,1-2H3/b12-7+
SMILES: CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC
Molecular Formula: C17H16O2
Molecular Weight: 252.31 g/mol

(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

CAS No.: 41564-65-2

Cat. No.: VC8467546

Molecular Formula: C17H16O2

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one - 41564-65-2

Specification

CAS No. 41564-65-2
Molecular Formula C17H16O2
Molecular Weight 252.31 g/mol
IUPAC Name (E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C17H16O2/c1-13-3-5-14(6-4-13)7-12-17(18)15-8-10-16(19-2)11-9-15/h3-12H,1-2H3/b12-7+
Standard InChI Key QSTYRJCRRHXXQH-KPKJPENVSA-N
Isomeric SMILES CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC
SMILES CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC
Canonical SMILES CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC

Introduction

Synthesis and Optimization

Claisen-Schmidt Condensation

The synthesis of (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one follows the Claisen-Schmidt condensation protocol. A mixture of 4-methoxyacetophenone (1.22–2.08 mmol) and 4-methylbenzaldehyde (1.2 equivalents) is dissolved in ethanol, followed by the addition of 20% aqueous sodium hydroxide. The reaction proceeds at 20°C for 48 hours, yielding the target compound in 99% efficiency after acidification and recrystallization .

Table 1: Synthesis Conditions and Yield

ParameterValueSource
Reactants4-Methoxyacetophenone, 4-Methylbenzaldehyde
SolventEthanol
CatalystNaOH (20% aqueous)
Temperature20°C
Reaction Time48 hours
Yield99%

Crystallization and Purification

The crude product is precipitated by pouring the reaction mixture into ice-cold water and acidifying with dilute hydrochloric acid. Recrystallization from methanol yields single crystals suitable for X-ray diffraction studies . This method ensures high purity, as evidenced by sharp melting points and consistent spectroscopic data .

Structural and Crystallographic Analysis

Molecular Geometry

X-ray crystallography reveals that the compound adopts the E-configuration about the central C=C bond, with near-planar geometry (root-mean-square deviation = 0.003 Å) . The methoxyphenyl and methylphenyl rings form dihedral angles of 10.37° and 3.30°, respectively, with the prop-2-en-1-one backbone, minimizing steric hindrance . Intramolecular O–H⋯O hydrogen bonding generates an S(6) ring motif, stabilizing the planar conformation .

Table 2: Crystallographic Parameters

ParameterValueSource
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 5.42 Å, b = 21.13 Å, c = 12.05 Å
Dihedral Angles10.37° (methoxyphenyl), 3.30° (methylphenyl)

Intermolecular Interactions

In the crystal lattice, molecules are linked via C–H⋯O hydrogen bonds, forming infinite chains along the direction . These interactions contribute to the compound’s mechanical stability and optical quality, critical for device applications .

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum (KBr pellet) exhibits key absorption bands corresponding to functional groups:

  • C=O Stretch: 1650–1680 cm⁻¹

  • C=C Stretch: 1600–1620 cm⁻¹

  • O–H Stretch: 3200–3400 cm⁻¹ (broad) .

Table 3: FT-IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)AssignmentSource
C=O1675Ketone stretching
C=C1605Alkene stretching
O–H3250Intramolecular H-bond

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum in methanol shows a strong absorption band at 340 nm, attributed to the π→π* transition of the conjugated enone system . The optical band gap, calculated using Tauc’s plot, is approximately 2.4 eV, indicating suitability for blue-green light applications .

Nonlinear Optical (NLO) Properties

Chalcone derivatives exhibit second harmonic generation (SHG) efficiencies comparable to inorganic materials like KDP . Powder SHG studies reveal that the title compound has an efficiency of 0.8 times that of urea, attributed to its polarized electron distribution and planar geometry . These properties make it a promising candidate for optical frequency doubling and electro-optic modulators.

Table 4: SHG Efficiency Comparison

CompoundSHG Efficiency (Relative to Urea)Source
Title Compound0.8×
KDP1.0×

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